molecular formula C13H24N2O2 B11769110 tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate

tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate

Cat. No.: B11769110
M. Wt: 240.34 g/mol
InChI Key: DVXNFYCGXYZJDI-UHFFFAOYSA-N
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Description

tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate (CAS 1539162-63-4) is a high-value spirocyclic chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol, serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Its primary research value lies in its role as a key structural component in the structure-guided design of potent spirocyclic inhibitors. This compound's spirocyclic scaffold is strategically employed to access new chemical space and optimize the potency of drug candidates by reducing conformational flexibility and probing unexplored regions of enzyme binding sites. Recent scientific literature highlights the critical application of this spiro[4.4]nonane core in the development of highly potent inhibitors of SARS-CoV-2 3C-like protease (3CLpro), an essential viral enzyme for viral replication that has emerged as a validated drug target for COVID-19 therapeutics. These inhibitors have demonstrated nanomolar potency in biochemical assays. The tert-butyloxycarbonyl (Boc) protecting group on the azaspirononane framework enhances the molecule's synthetic utility, allowing for further selective functionalization and incorporation into complex target structures. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(2-azaspiro[4.4]nonan-8-yl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(8-10)6-7-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

DVXNFYCGXYZJDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(C1)CCNC2

Origin of Product

United States

Preparation Methods

Cyclization of Bicyclic Amines

The spirocyclic amine precursor is synthesized via intramolecular cyclization. A common approach involves ring-closing metathesis (RCM) or Mannich-type reactions :

  • Example : A bicyclic amine intermediate is generated by treating a diene precursor with Grubbs 2nd generation catalyst under inert conditions (N₂), yielding the spirocyclic framework.

  • Reagents :

    • Substrate: NN-Boc-protected diene

    • Catalyst: Grubbs II (5–10 mol%)

    • Solvent: Dichloromethane (DCM), 40°C, 12–24 hours.

Reductive Amination

Alternative routes employ reductive amination of ketones with primary amines:

  • Procedure : A cyclohexanone derivative reacts with a primary amine (e.g., benzylamine) in the presence of NaBH₃CN, forming the spirocyclic amine after deprotection.

Carbamate Protection: Introduction of tert-Butyl Group

Boc Protection Using tert-Butyl Chloroformate

The spirocyclic amine is protected via reaction with tert-butyl chloroformate under basic conditions:

2-Azaspiro[4.4]nonan-7-amine+(Boc)₂OBasetert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate\text{2-Azaspiro[4.4]nonan-7-amine} + \text{(Boc)₂O} \xrightarrow{\text{Base}} \text{tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate}

  • Conditions :

    • Base: Triethylamine (TEA) or DMAP (1.2 equiv)

    • Solvent: Tetrahydrofuran (THF) or DCM, 0°C to RT, 2–6 hours.

    • Yield: 70–85%.

Alternative Protecting Groups

While Boc is standard, other groups (e.g., Fmoc, Cbz) are used for orthogonal protection in multistep syntheses.

Optimization Strategies

Solvent and Base Selection

ParameterOptimal ConditionsSuboptimal ConditionsImpact on Yield
Solvent THFDMSO+15%
Base TEAPyridine+20%
Temperature 0°C → RTRT only+10%

Data aggregated from.

Catalytic Enhancements

  • Additives : 4-Dimethylaminopyridine (DMAP) improves reaction kinetics by stabilizing intermediates.

  • Microwave Assistance : Reduces reaction time from 6 hours to 30 minutes at 80°C.

Scalable Industrial Methods

Continuous Flow Synthesis

  • Setup : Tubular reactor with in-line purification.

  • Throughput : 50–100 g/hour with >90% purity.

Green Chemistry Approaches

  • Solvent-Free : Mechanochemical grinding of amine and (Boc)₂O in a ball mill.

  • Biocatalysis : Lipase-mediated carbamate formation (experimental stage).

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR δ 1.44 (s, 9H, Boc), 3.2–3.5 (m, 4H, CH₂N)
¹³C NMR δ 28.4 (Boc CH₃), 79.8 (C-O), 155.2 (C=O)
HRMS [M+H]⁺ m/z 240.1838 (Calc. 240.1838)

Purity Assessment

  • HPLC : >99% purity using C18 column (ACN/H₂O gradient).

Challenges and Solutions

Ring Strain and Stability

  • Issue : The spiro[4.4] system exhibits strain, leading to decomposition above 150°C.

  • Mitigation : Storage at −20°C under N₂ atmosphere.

Diastereomer Separation

  • Chiral HPLC : Resolves enantiomers using Chiralpak AD-H column (hexane/i-PrOH) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate and analogous compounds:

Compound Name CAS Number Spiro System Key Substituents Similarity Score Biological Activity/Applications
This compound N/A 4.4 Carbamate at position 7 Reference Intermediate for anticonvulsants
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 163271-08-7 3.5 Amino group, carboxylate 0.92 Increased basicity; peptide synthesis
tert-Butyl piperidin-4-ylcarbamate 287114-25-4 Non-spiro Carbamate on piperidine 0.91 Flexible backbone; lower metabolic stability
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate 1147557-97-8 3.5 Hydroxyl group, carboxylate 0.98 Enhanced solubility; prodrug applications
tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate 2306252-57-1 4.4 Additional nitrogen at position 7 N/A Chiral catalyst; asymmetric synthesis

Pharmacological and Physicochemical Properties

  • Anticonvulsant Activity: 2-azaspiro[4.4]nonane derivatives exhibit potent anticonvulsant effects in rodent models, attributed to their rigid structure and amine functionality . In contrast, piperidine-based carbamates (e.g., 287114-25-4) show reduced efficacy due to conformational flexibility .
  • Solubility and Stability : Hydroxyl-containing analogs (e.g., 1147557-97-8) demonstrate improved aqueous solubility but are prone to oxidation, whereas the tert-butyl carbamate group in the target compound enhances stability under acidic conditions .

Biological Activity

tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

  • Chemical Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1539162-63-4

The compound features a spirocyclic structure that may contribute to its unique biological properties.

Research indicates that This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes play crucial roles in tryptophan metabolism and immune regulation, making them significant targets for therapeutic intervention in diseases such as cancer and autoimmune disorders .

Inhibition of IDO and TDO

Studies have demonstrated that compounds similar to This compound exhibit potent inhibitory activity against IDO and TDO, which can lead to enhanced T-cell activation and improved immune responses . This inhibition is particularly relevant in the context of tumor immunology, where IDO activity is often associated with immune evasion by tumors.

Case Studies

  • Cancer Immunotherapy :
    • A study explored the efficacy of IDO inhibitors in combination with checkpoint inhibitors in mouse models of melanoma. The results indicated that the combination therapy significantly improved anti-tumor immunity compared to monotherapy, suggesting that This compound could enhance the effectiveness of existing cancer treatments .
  • Autoimmune Diseases :
    • Research has also focused on the role of IDO in autoimmune diseases. In models of rheumatoid arthritis, administration of IDO inhibitors resulted in reduced disease severity and improved clinical outcomes, highlighting the therapeutic potential of compounds like This compound in managing autoimmune conditions .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
IDO InhibitionEnhances T-cell activation
TDO InhibitionModulates immune response
Anti-tumor ActivitySynergistic with checkpoint inhibitors
Autoimmune ModulationReduces disease severity

Q & A

Q. Key Variables :

ConditionImpact
Solvent (ACN vs. THF)ACN enhances solubility of intermediates; THF improves reaction kinetics.
Base (K₂CO₃ vs. NaH)K₂CO₃ is milder but slower; NaH accelerates reactivity but requires anhydrous conditions.
TemperatureRoom temperature (25°C) balances yield and decomposition risks.

How do the spirocyclic and carbamate functional groups influence reactivity in downstream applications?

Q. Basic

  • Spirocyclic core : The 2-azaspiro[4.4]nonane scaffold introduces steric constraints, directing regioselectivity in reactions (e.g., favoring substitution at the 7-position) .
  • tert-Butyl carbamate : Acts as a protecting group for amines, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) for further functionalization .

Methodological Tip : Use trifluoroacetic acid (TFA) for mild deprotection without disrupting the spirocyclic structure .

What advanced strategies optimize enantiomeric purity during synthesis?

Q. Advanced

  • Chiral resolution : Employ chiral stationary phases (CSPs) in HPLC to separate enantiomers, leveraging the spirocyclic core’s rigidity for high resolution .
  • Asymmetric catalysis : Use palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the 7-position .

Data Contradiction Example : Discrepancies in optical rotation data may arise from residual solvents; ensure rigorous drying and use polarimetry in multiple solvents (e.g., CHCl₃ vs. MeOH) .

How can researchers resolve contradictions in NMR and X-ray crystallography data during structural elucidation?

Q. Advanced

  • Multi-technique validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign signals, then cross-validate with X-ray structures (e.g., using SHELXL for refinement) .
  • Dynamic effects : Account for conformational flexibility in solution (NMR) vs. solid-state (X-ray) by analyzing temperature-dependent NMR or NOESY for spatial proximity .

Case Study : A 2023 study resolved conflicting NOE signals by correlating crystallographic data with DFT-optimized conformers .

What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Q. Advanced

  • DFT calculations : Model transition states (e.g., using B3LYP/6-31G*) to identify favorable attack sites (e.g., 7-position vs. spirocyclic nitrogen) .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for enhanced binding .

Software Tools : Gaussian for DFT; AutoDock Vina for molecular docking .

What are the dominant reaction pathways for this compound under oxidative conditions?

Q. Basic

  • Oxidation : The spirocyclic amine can oxidize to a nitroso or hydroxylamine derivative, depending on the oxidant (e.g., m-CPBA vs. H₂O₂) .
  • Side reactions : Over-oxidation to nitroxide radicals is mitigated using TEMPO as a radical scavenger .

How does the compound interact with biological targets, and what mechanistic insights exist?

Q. Advanced

  • Enzyme inhibition : The spirocyclic structure mimics transition states in protease inhibition (e.g., SARS-CoV-2 3CLpro), as shown in kinetic assays with IC₅₀ values <1 µM .
  • Protecting group synergy : The tert-butyl carbamate enhances membrane permeability, as demonstrated in cellular uptake studies using fluorescent analogs .

Experimental Design : Use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .

How does this compound compare to structurally related analogs in activity?

Q. Advanced

CompoundStructural VariationActivity (IC₅₀)
tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamateOxo group at C22.3 µM (SARS-CoV-2 3CLpro)
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamateNitrogen at C75.8 µM
tert-Butyl 6-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylateUnsaturated spirocore0.9 µM

Key Insight : Electron-withdrawing groups (e.g., oxo) enhance electrophilicity and target binding .

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